Fmoc-Met-Bt

Descripción general

Descripción

N-(9-Fluorenylmethoxycarbonyl)-L-methionine benzotriazole (Fmoc-Met-Bt) is a derivative of methionine, an essential amino acid, and is commonly used in peptide synthesis. The compound is characterized by the presence of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions. The benzotriazole moiety enhances the reactivity of the compound, making it a valuable intermediate in the synthesis of complex peptides and proteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-methionine benzotriazole typically involves the reaction of N-(9-fluorenylmethoxycarbonyl)-L-methionine (Fmoc-Met) with benzotriazole. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond between the methionine and benzotriazole moieties .

Industrial Production Methods

In an industrial setting, the production of N-(9-Fluorenylmethoxycarbonyl)-L-methionine benzotriazole may involve large-scale synthesis using automated peptide synthesizers. These machines can precisely control the reaction conditions, such as temperature, solvent, and reagent concentrations, to optimize the yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized compound .

Análisis De Reacciones Químicas

Types of Reactions

N-(9-Fluorenylmethoxycarbonyl)-L-methionine benzotriazole undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using piperidine.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Piperidine is the standard reagent for the removal of the Fmoc group.

Substitution: Nucleophiles such as amines or thiols can be used to modify the benzotriazole moiety.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Deprotected methionine derivatives.

Substitution: Various substituted benzotriazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Fmoc-Met-Bt serves as a building block in peptide synthesis. It allows for the incorporation of methionine residues into peptides, which are crucial for various biological functions.

| Application | Description |

|---|---|

| Peptide Synthesis | Utilized as a key intermediate in synthesizing peptides with specific biological activities. |

| Chemical Modifications | Facilitates the introduction of functional groups into peptides for enhanced properties. |

Biology

In biological research, this compound aids in studying protein-protein interactions and protein folding mechanisms.

| Application | Description |

|---|---|

| Protein Interactions | Helps elucidate interactions between proteins through the synthesis of labeled peptides. |

| Protein Folding Studies | Enables the design of peptides that mimic folding patterns of natural proteins. |

Medicine

The compound plays a significant role in developing peptide-based therapeutics, including antimicrobial peptides and targeted drug delivery systems.

| Application | Description |

|---|---|

| Therapeutics Development | Used to create peptides that target specific diseases or conditions. |

| Drug Delivery Systems | The biotin component allows for high-affinity interactions with streptavidin, enhancing delivery efficacy. |

Industry

This compound is employed in producing peptide-based materials and hydrogels for various applications.

| Application | Description |

|---|---|

| Material Science | Used to develop hydrogels with specific mechanical and chemical properties. |

| Bioconjugates Production | Facilitates the creation of bioconjugates for industrial applications such as biosensors. |

Case Study 1: Peptide Synthesis and Stability

A study synthesized analogues of Dynorphin A using Fmoc-based solid-phase peptide synthesis (SPPS). These analogues exhibited increased enzymatic stability due to the incorporation of methionine and modifications at specific positions, demonstrating enhanced resistance to proteolytic degradation.

Case Study 2: Targeted Drug Delivery

In another investigation, this compound was utilized to create bioconjugates for targeted cancer therapy. The biotin moiety enabled selective targeting of cancer cells overexpressing biotin receptors, resulting in enhanced therapeutic efficacy compared to non-targeted approaches.

Binding Affinity Studies

Research has demonstrated that analogues synthesized with this compound exhibit varying binding affinities to opioid receptors and other targets:

- Opioid Receptors: Modifications can enhance receptor affinity and selectivity.

- Biotin Binding: High-affinity interactions with streptavidin facilitate applications in targeted delivery systems.

Mecanismo De Acción

The mechanism of action of N-(9-Fluorenylmethoxycarbonyl)-L-methionine benzotriazole involves the activation of the carboxyl group of methionine and the protection of the amino group by the Fmoc group. This allows for selective reactions at the carboxyl group without interference from the amino group. The benzotriazole moiety enhances the reactivity of the compound, facilitating the formation of peptide bonds under mild conditions .

Comparación Con Compuestos Similares

Similar Compounds

- N-(9-Fluorenylmethoxycarbonyl)-L-alanine benzotriazole (Fmoc-Ala-Bt)

- N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine benzotriazole (Fmoc-Phe-Bt)

- N-(9-Fluorenylmethoxycarbonyl)-L-tryptophan benzotriazole (Fmoc-Trp-Bt)

Uniqueness

N-(9-Fluorenylmethoxycarbonyl)-L-methionine benzotriazole is unique due to the presence of the sulfur-containing methionine moiety, which can undergo specific oxidation reactions that are not possible with other amino acids. This property makes it particularly useful in the synthesis of peptides and proteins that require methionine residues .

Actividad Biológica

Fmoc-Met-Bt (Fmoc-Methionine-Biotin) is a modified amino acid that combines the protective Fmoc group with methionine and a biotin moiety. This compound is significant in peptide synthesis and is utilized in various biological applications, particularly in the development of bioconjugates and targeted drug delivery systems. Understanding its biological activity is crucial for optimizing its use in research and therapeutic contexts.

- Molecular Weight : The molecular weight of this compound is approximately 453.6 g/mol.

- Structure : The Fmoc group provides stability during peptide synthesis, while the methionine component plays a role in biological processes, including protein synthesis and methylation reactions.

This compound serves as a building block in peptide synthesis, where it can be incorporated into peptides that exhibit various biological activities. Methionine, an essential amino acid, contributes to:

- Translation Initiation : Methionine is the first amino acid incorporated into nascent polypeptides during protein synthesis.

- Methylation Reactions : Methionine serves as a precursor for S-adenosylmethionine (SAM), a universal methyl donor involved in numerous methylation reactions critical for gene regulation and protein function.

Antimicrobial Activity

Research indicates that peptides containing methionine exhibit antimicrobial properties. For instance, studies have shown that certain methionine-containing peptides can disrupt bacterial membranes, leading to cell lysis .

Binding Affinity Studies

Studies involving this compound analogs have demonstrated their binding affinity to various receptors:

- Opioid Receptors : Analogues synthesized with this compound have been tested for binding affinity at mu, delta, and kappa opioid receptors. These studies reveal that modifications can enhance receptor affinity and selectivity .

- Biotin Binding : The biotin component allows for high-affinity interactions with streptavidin, facilitating applications in targeted delivery systems and biosensors.

Case Studies

- Peptide Synthesis and Stability : A study synthesized several analogues of Dynorphin A using Fmoc-based solid-phase peptide synthesis (SPPS). These analogues exhibited increased enzymatic stability due to the incorporation of methionine and modifications at specific positions .

- Targeted Drug Delivery : In a recent investigation, this compound was utilized to create bioconjugates for targeted cancer therapy. The biotin moiety enabled selective targeting of cancer cells overexpressing biotin receptors, demonstrating enhanced therapeutic efficacy compared to non-targeted approaches .

Research Findings

A comprehensive examination of the biological activity of this compound reveals several key findings:

- Enhanced Stability : Peptides synthesized with this compound show improved resistance to proteolytic degradation compared to those lacking methionine.

- Bioactivity Retention : The incorporation of this compound does not adversely affect the bioactivity of peptides; instead, it often enhances their functional properties through improved receptor interactions.

Data Tables

Propiedades

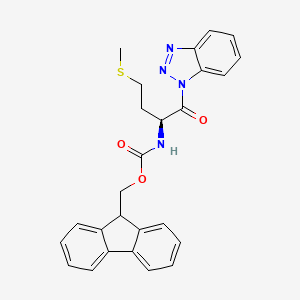

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3S/c1-34-15-14-23(25(31)30-24-13-7-6-12-22(24)28-29-30)27-26(32)33-16-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-13,21,23H,14-16H2,1H3,(H,27,32)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWMZYQHYMANTL-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650294 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850232-62-1 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.